![molecular formula C6H10N2O B598023 2,6-二氮杂螺[3.4]辛烷-5-酮 CAS No. 1203797-62-9](/img/structure/B598023.png)

2,6-二氮杂螺[3.4]辛烷-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

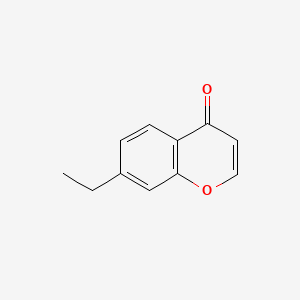

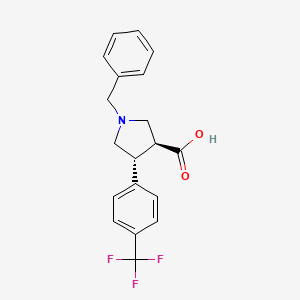

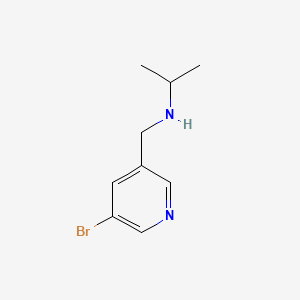

“2,6-Diazaspiro[3.4]octan-5-one” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol .

Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.4]octan-5-one” and its derivatives has been reported in several studies . For instance, a small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block .

Molecular Structure Analysis

The molecular structure of “2,6-Diazaspiro[3.4]octan-5-one” consists of a spirocyclic system with two nitrogen atoms and an oxygen atom . The InChI code for this compound is InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Diazaspiro[3.4]octan-5-one” include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and zero rotatable bonds . The compound is also characterized by a complexity of 151 .

科学研究应用

合成和化学性质

- 环加成反应衍生物:2,6-二氮杂螺[3.4]辛烷-5-酮衍生物已通过 3-亚甲基氮杂环丁烯-2-酮与亚硝酮的高立体选择性 [3+2] 1,3-环加成反应合成。这些衍生物表现出其异噁唑烷环的不同包络构象,影响取代基的位置 (Chiaroni et al., 2000).

药物化学和药物开发

抗结核药物先导发现:探索 2,6-二氮杂螺[3.4]辛烷核周围的分子外围,特别是具有硝基呋喃甲酰胺化学型的外围,已导致了有效抗结核化合物的鉴定。其中一种化合物对结核分枝杆菌的最小抑菌浓度为 0.016 μg/mL (Lukin et al., 2023).

疟疾治疗:作为针对引起疟疾的恶性疟原虫的高通量筛选活动的一部分,发现了一个新的二氮杂螺[3.4]辛烷系列。这些化合物对寄生虫生命周期的多个阶段表现出活性,其中一些表现出低纳摩尔无性血期活性和传播阻断特性 (Le Manach et al., 2021).

材料科学和化学

光化学应用:某些杂环化合物的 photochemistry,包括 2,6-二氮杂螺衍生物,涉及敏化光重排过程。这包括将 2,4-二氧呋喃并[2,3-d]嘧啶转化为 5,7-二氮杂螺[2.5]辛烷等转化 (Ming & Wamhoff, 1987).

缓蚀:螺环丙烷衍生物,包括与 2,6-二氮杂螺[3.4]辛烷-5-酮相关的衍生物,已对其在酸性环境中作为低碳钢缓蚀剂的性能进行了研究。它们在铁表面的吸附有助于有效的缓蚀 (Chafiq et al., 2020).

未来方向

属性

IUPAC Name |

2,6-diazaspiro[3.4]octan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWNHGPWYMORFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717096 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octan-5-one | |

CAS RN |

1203797-62-9 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)

![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)